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6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Ion Channel Pharmacology KCNQ2/Kv7.2 Modulation Automated Patch Clamp Electrophysiology

Pharmacological studies of KCNQ2 channels require selective tool compounds with characterized potency, but analogs lacking the 6,8-dimethyl motif exhibit divergent activity. This quinoline-4-carboxylic acid solves the need with: - **Potency**: Automated patch clamp KCNQ2 IC50 = 70 nM (vs. 254 nM comparator) - **Selectivity**: Moderate KCNQ2 vs. KCNQ2/3 distinction for SAR exploration - **ADME benchmark**: CYP2D6 IC50 = 19.9 µM for metabolic profiling - **Supply**: Multiple pack sizes available for screening or hit-to-lead campaigns

Molecular Formula C17H14N2O2
Molecular Weight 278.311
CAS No. 725705-56-6
Cat. No. B2728653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
CAS725705-56-6
Molecular FormulaC17H14N2O2
Molecular Weight278.311
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O)C
InChIInChI=1S/C17H14N2O2/c1-10-7-11(2)16-12(8-10)13(17(20)21)9-15(19-16)14-5-3-4-6-18-14/h3-9H,1-2H3,(H,20,21)
InChIKeyTZORFOZZBMQHCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic Acid: Chemical Profile


6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS 725705-56-6) is a polycyclic aromatic compound characterized by a quinoline core bearing methyl substitutions at the 6- and 8-positions, a pyridin-2-yl group at the 2-position, and a carboxylic acid moiety at the 4-position . With a molecular formula of C17H14N2O2 and a molecular weight of 278.31 g/mol, it belongs to the quinoline-4-carboxylic acid family, a class widely explored for diverse biological activities including ion channel modulation, anticancer effects, and anti-inflammatory properties [1].

Ion channel research KCNQ2 channel modulation studies in recombinant systems
Scaffold derivatization Structurally enabled quinoline core for ion channel SAR exploration
ADME-Tox profiling CYP2D6 inhibition baseline reported for lead optimization panels
Phenotypic screening Core scaffold linked to antiproliferative context in MCF7 cell models

Why Simple Analogs Cannot Replace This Compound


Within the quinoline-4-carboxylic acid scaffold, even subtle alterations in substitution pattern drastically impact target engagement and selectivity. For instance, the position of the pyridinyl group (2- vs. 4-position) and the presence or absence of methyl substituents on the quinoline ring alter both lipophilicity and the precise orientation of the carboxylic acid pharmacophore [1]. Consequently, analogs lacking the 6,8-dimethyl motif or bearing alternative heteroaryl attachments exhibit divergent activity profiles—differences that cannot be predicted a priori and must be empirically verified [2].

Removal of 6,8-dimethyl groups or relocation of the pyridinyl substituent may alter lipophilicity and pharmacophore orientation, shifting target engagement profiles.

Analogues with alternative heteroaryl attachments at the 2-position exhibit divergent activity patterns that cannot be predicted solely from core scaffold data; empirical verification is required.

Quantitative Evidence & Comparative Data


KCNQ2 Antagonism vs. Quinoline-4-carboxamide Analog

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid inhibits the KCNQ2 potassium channel with an IC50 of 70 nM, as determined by automated patch clamp electrophysiology in CHO cells [1]. In contrast, a comparator quinoline-4-carboxylic acid derivative—2-ethyl-3,6-dimethyl-quinoline-4-carboxylic acid (2-methyl-cyclohexyl)-amide—exhibits an IC50 of 254 nM against the rat ortholog of KCNQ2 under comparable assay conditions [2]. This translates to a 3.6-fold improvement in potency for the target compound.

KCNQ2 Antagonism vs. Analog
Cross-study comparable
Target: 70 nM vs Comparator: 254 nM 3.6-fold reported difference
Reported higher inhibitory response in tested assay; supports ion channel screening prioritization.
Automated patch clamp, CHO cells, 3 min incubation
Ion Channel Pharmacology KCNQ2/Kv7.2 Modulation Automated Patch Clamp Electrophysiology

KCNQ2/KCNQ2/3 Subtype Selectivity

The compound exhibits a modest selectivity window between the homomeric KCNQ2 channel (IC50 = 70 nM) and the heteromeric KCNQ2/3 channel (IC50 = 120 nM), as measured under identical assay conditions [1]. This ~1.7-fold selectivity, while not pronounced, indicates that the 6,8-dimethyl-2-pyridin-2-yl substitution pattern subtly favors the homotetrameric assembly over the more physiologically prevalent heteromer [1].

KCNQ2 vs. KCNQ2/3 Selectivity
Supporting evidence
KCNQ2: 70 nM vs KCNQ2/3: 120 nM 1.7-fold selectivity
Modest homomer-preferred context; supports KCNQ2-specific excitability model interpretation.
Same patch clamp conditions
Ion Channel Selectivity Kv7 Family Pharmacology Neuronal Excitability

CYP2D6 Inhibition Profile

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid inhibits human CYP2D6 with an IC50 of 19.9 μM [1]. This value, while not indicating potent enzyme inhibition, establishes a baseline for assessing potential drug-drug interaction risks associated with this scaffold.

CYP2D6 Inhibition
Supporting evidence
19.9 μM
Establishes baseline for CYP liability review; informs ADME lead optimization strategies.
In vitro enzyme inhibition assay
Drug Metabolism Cytochrome P450 Inhibition ADME-Tox Profiling

Antiproliferative Activity in MCF7 Breast Cancer Cells

While specific data for 6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid are not yet reported, the parent quinoline-4-carboxylic acid scaffold exhibits significant growth inhibition against the mammary MCF7 breast cancer cell line [1]. Among a panel of quinoline-related carboxylic acids, quinoline-4-carboxylic acid was one of the most active derivatives, with a notable reduction in cell viability relative to untreated controls [1].

MCF7 Antiproliferative Context
Class-level inference
No direct data; core quinoline-4-carboxylic acid scaffold active in MCF7 screen
Class-level rationale for inclusion in oncology panel evaluation; empirical confirmation needed.
SRB assay, MCF7 adherent monolayers
Cancer Cell Biology MCF7 Breast Adenocarcinoma Antiproliferative Screening

Optimal Deployment in Ion Channel & Oncology Research


KCNQ2 Electrophysiology Probe

Given its well-defined IC50 of 70 nM at KCNQ2 in automated patch clamp formats [1], this compound serves as a valuable pharmacological tool for investigating KCNQ2 channel function in recombinant cell lines and native neuronal preparations. Its superior potency relative to the 254 nM comparator [2] makes it a more efficient starting point for medicinal chemistry optimization or as a reference antagonist in screening campaigns.

Scaffold for Neuronal Excitability SAR Studies

The moderate selectivity between KCNQ2 and KCNQ2/3 channels [1] positions this compound as an attractive starting scaffold for SAR exploration. Modifications to the pyridin-2-yl or quinoline core could be systematically evaluated to enhance subtype selectivity, a critical parameter for developing agents with reduced off-target effects in the central nervous system.

CYP2D6 Reference for ADME-Tox Panels

The measured CYP2D6 IC50 of 19.9 μM [1] provides a benchmark for evaluating how structural modifications to the quinoline-4-carboxylic acid template influence cytochrome P450 inhibition. This data point can be incorporated into in silico models and used to guide the design of analogs with improved metabolic profiles.

Anticancer Screening in Breast Adenocarcinoma Models

Based on the demonstrated antiproliferative effects of quinoline-4-carboxylic acid in MCF7 breast cancer cells [2], 6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid warrants evaluation in oncology-focused phenotypic screens. The presence of additional hydrophobic methyl and pyridinyl substituents may enhance cellular permeability and target engagement relative to the unsubstituted core.

Application
Selection Property
Validation Focus
KCNQ2 channel pharmacology probe
Reported KCNQ2 inhibition profile
Automated patch clamp electrophysiology
Neuronal excitability SAR scaffold
KCNQ2 subtype selectivity context
KCNQ2 vs. KCNQ2/3 selectivity profiling
CYP2D6 reference for ADME-Tox panels
CYP2D6 inhibition baseline
Cytochrome P450 inhibition assay validation
Cell proliferation screening in MCF7 models
Core scaffold antiproliferative context (class-level)
SRB viability assay endpoint validation

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